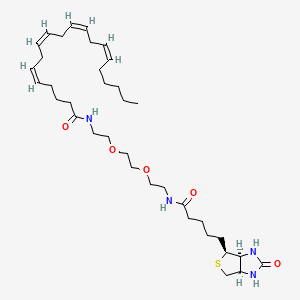![molecular formula C14H15N5O B1663792 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine CAS No. 1011711-76-4](/img/structure/B1663792.png)
4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as P3, and it has been found to have a wide range of applications in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
The compound 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine, related to pyrrolopyrimidines, has been utilized in catalytic synthesis processes. For example, the DMAP (4-(N,N-dimethylamino)pyridine) catalyzed synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines demonstrates the versatility of pyrrolopyrimidine derivatives in organic synthesis. These compounds were synthesized starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, highlighting the reactivity and potential of pyrrolopyrimidines in complex molecular constructions (Khashi, Davoodnia, & Lingam, 2015).
Antiproliferative and Antiviral Activities
Pyrrolopyrimidines have shown significant antiproliferative and antiviral activities. Research into 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines revealed their potential in inhibiting the growth of L1210 cells and activity against viruses such as human cytomegalovirus and herpes simplex type 1. This study underscores the therapeutic potential of pyrrolopyrimidine derivatives in the treatment of viral infections and cancer (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Docking Studies
Docking studies of pyrrolopyrimidine derivatives, such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been conducted to understand their interactions with biological targets. These studies provide insights into the molecular basis of their activity and pave the way for the development of new therapeutic agents based on pyrrolopyrimidine structures (Bommeraa, Merugu, & Eppakayala, 2019).
Adenosine Receptor Antagonists
The synthesis of pyrrolo[2,3-d]pyrimidine-4-amines and their evaluation as adenosine receptor antagonists highlight another important area of research application. These compounds, through their action on adenosine receptors, have potential therapeutic implications in various neurological and cardiovascular diseases (Hess et al., 2000).
Propiedades
Número CAS |
1011711-76-4 |
|---|---|
Nombre del producto |
4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine |
Fórmula molecular |
C14H15N5O |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |
Clave InChI |
ZHMRPXZRUZLCNL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
SMILES canónico |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Sinónimos |
MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



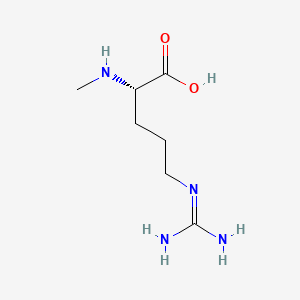
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
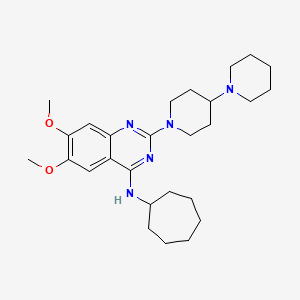
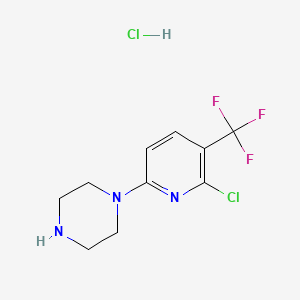
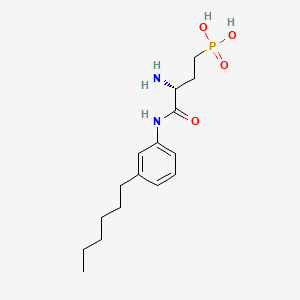
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
![6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide](/img/structure/B1663718.png)
![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1663719.png)
![Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate](/img/structure/B1663720.png)
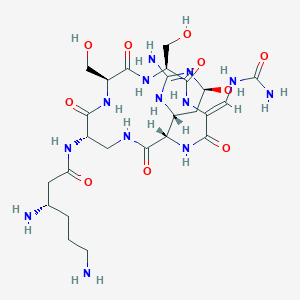
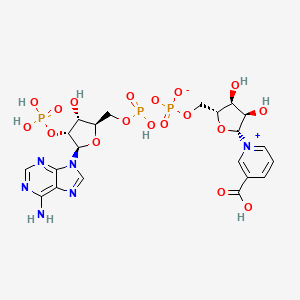
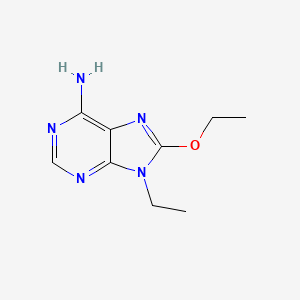
![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)
